1-Benzyl-3-methyl-2-azepanone
Description
1-Benzyl-3-methyl-2-azepanone is a seven-membered cyclic ketone (azepanone) with a benzyl group at position 1 and a methyl group at position 3. The 2-azepanone core features a carbonyl group at position 2, which confers unique reactivity compared to non-ketone azepanes. Key spectroscopic characteristics inferred from structurally related compounds include:
Properties
IUPAC Name |
1-benzyl-3-methylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-7-5-6-10-15(14(12)16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWORBBROWYQGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(2-Methylbenzyl)azepane
- Structure : Lacks the 2-ketone group, making it a saturated azepane derivative.
- Properties: Reduced polarity compared to 1-Benzyl-3-methyl-2-azepanone, as evidenced by higher solubility in non-polar solvents .
- Synthesis : Prepared via alkylation of azepane with 2-methylbenzyl bromide, yielding 76% isolated product .
1-[3-(2-Phenoxyethoxy)benzoyl]azepane
- Structure: Features a benzoyl group substituted with a phenoxyethoxy chain, increasing molecular weight (339.43 g/mol vs. ~245 g/mol for the target compound).
Ring Size Variations
Piperidone Derivatives (6-Membered Rings)
Substituent Effects
*Estimated based on structural analogs.
Research Findings
- Synthetic Efficiency : Alkylation strategies for azepane derivatives (e.g., 76% yield for 1-(2-Methylbenzyl)azepane) highlight scalable methods applicable to the target compound .
- Spectroscopic Trends: Carbonyl resonances in 13C NMR provide a clear distinction between azepanones and non-ketone analogs .
- Substituent Impact: Bulkier groups (e.g., phenoxyethoxy in ) reduce solubility in aqueous media but improve stability in organic phases.
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